molecular formula C23H21NO4 B14226588 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- CAS No. 827028-25-1

2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy-

Cat. No.: B14226588
CAS No.: 827028-25-1
M. Wt: 375.4 g/mol
InChI Key: WMJUBLFKLAMLHS-UHFFFAOYSA-N
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Description

2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- is a compound belonging to the class of β-lactams β-lactams are characterized by a four-membered lactam ring, which is crucial for their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- can be achieved through several methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in ketene-imine cycloaddition reactions . This method allows for the preparation of β-lactams under mild reaction conditions, considering factors such as solvent choice, molar ratio of reagents, and temperature .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of efficient coupling reagents and catalysts is crucial to achieve high yields and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Penicillins: These are classical β-lactam antibiotics with a similar four-membered ring structure.

    Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.

    Carbapenems: These are highly potent β-lactam antibiotics used for treating severe infections.

Uniqueness

2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other β-lactams .

Properties

CAS No.

827028-25-1

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

1,4-bis(4-methoxyphenyl)-3-phenoxyazetidin-2-one

InChI

InChI=1S/C23H21NO4/c1-26-18-12-8-16(9-13-18)21-22(28-20-6-4-3-5-7-20)23(25)24(21)17-10-14-19(27-2)15-11-17/h3-15,21-22H,1-2H3

InChI Key

WMJUBLFKLAMLHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC4=CC=CC=C4

Origin of Product

United States

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